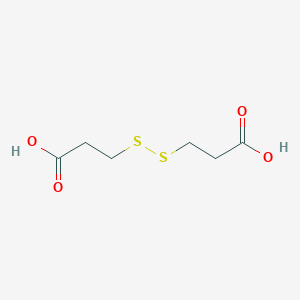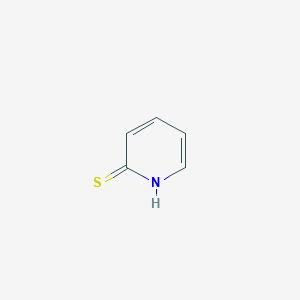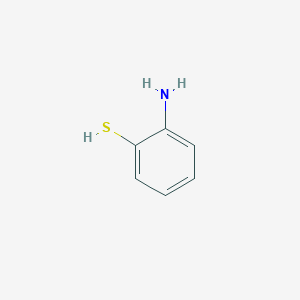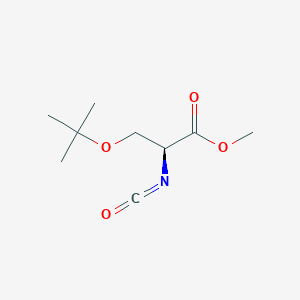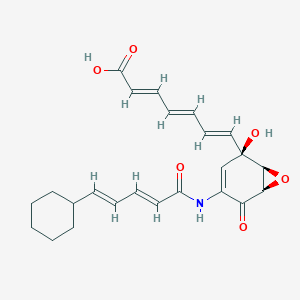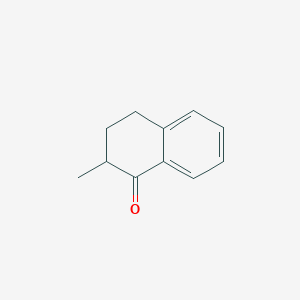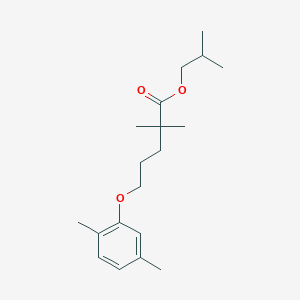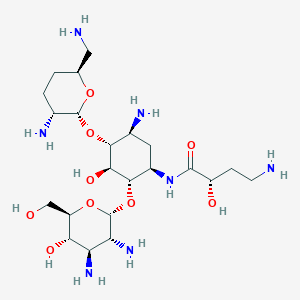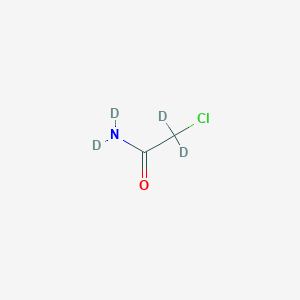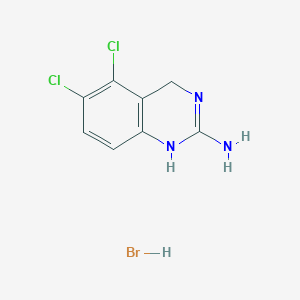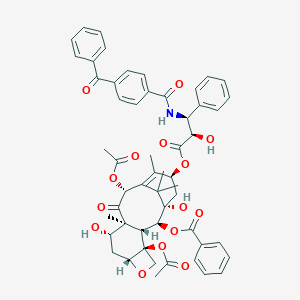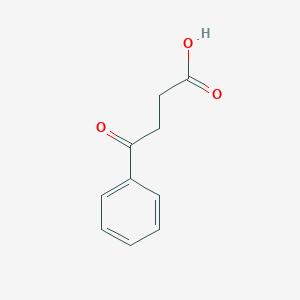![molecular formula C14H12Cl2N4O4 B119496 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-39-1](/img/structure/B119496.png)
2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione
Overview
Description
2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as CQ1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CQ1 belongs to the class of pyrimidoquinazoline derivatives and has been shown to exhibit various biochemical and physiological effects.
Mechanism Of Action
2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and repair. 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Biochemical And Physiological Effects
2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione also exhibits anti-inflammatory activity by inhibiting the activation of NF-κB. Additionally, 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been shown to inhibit the replication of various viruses, including HIV, hepatitis B, and hepatitis C.
Advantages And Limitations For Lab Experiments
2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione also exhibits a wide range of pharmacological activities, making it a versatile tool for investigating various biological processes. However, 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity are not well characterized.
Future Directions
There are several future directions for research on 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of interest is the development of 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione in combination with other drugs for the treatment of cancer and viral infections. Additionally, further research is needed to fully understand the mechanism of action of 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione and its potential side effects and toxicity.
Scientific Research Applications
2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. 2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
143430-39-1 |
|---|---|
Product Name |
2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
Molecular Formula |
C14H12Cl2N4O4 |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
2,7-bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione |
InChI |
InChI=1S/C14H12Cl2N4O4/c1-19-5(3-15)17-9-7(13(19)23)11(21)10-8(12(9)22)14(24)20(2)6(4-16)18-10/h21-22H,3-4H2,1-2H3 |
InChI Key |
ZJWOVHYWZCXAHX-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CCl)C)O)CCl |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C(=C3C(=C2O)C(=O)N(C(=N3)CCl)C)O)CCl |
synonyms |
Pyrimido[4,5-g]quinazoline-4,9-dione, 2,7-bis(chloromethyl)-3,8-dihydro-5,10-dihydroxy-3,8-dimethyl- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

